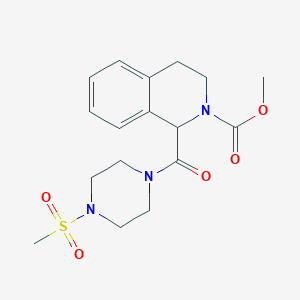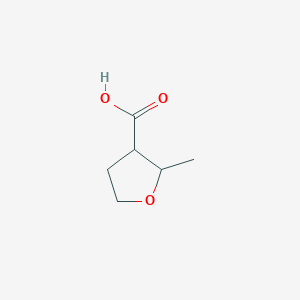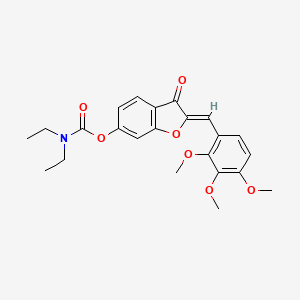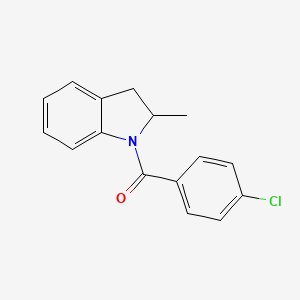![molecular formula C19H19N3O3 B2959645 2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899745-58-5](/img/structure/B2959645.png)
2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phthalazinone group would likely contribute to the rigidity of the molecule, while the ethoxyphenyl and acetamide groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ethoxy group could potentially increase its lipophilicity, which might affect its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research involving analogs similar to 2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide has demonstrated significant anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines were synthesized and exhibited inhibition activity against HCT 116 cancer cell line, showing potential as anticancer agents with IC50 values ranging from 70 to 90 µg mL-1 (Kumar et al., 2019).
Antimicrobial Applications
The same study by Kumar et al. also revealed that these compounds have antimicrobial activities, suggesting a broad application in fighting infections alongside their anticancer potential. This dual functionality highlights the versatility of phthalazine derivatives in medical research (Kumar et al., 2019).
Environmental Impact and Metabolism
Although not directly related to the exact compound , research on related chloroacetamide herbicides, such as acetochlor, provides insight into environmental impact and metabolic pathways. These studies are crucial for understanding the environmental behavior and safety of chemicals related to this compound, especially in terms of their biodegradation and potential effects on human and animal health (Coleman et al., 2000).
Polymer Synthesis
Research on the synthesis of polymers derived from phthalazine compounds, similar to the one , has been conducted. These studies explore the structural elucidation of polymers and their potential applications in material science, indicating the versatility of phthalazine derivatives in creating novel materials with potential industrial applications (Paventi et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as an effective inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can lead to cell death, particularly in cells that are already deficient in certain DNA repair pathways.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-14-9-7-13(8-10-14)11-18(23)20-12-17-15-5-3-4-6-16(15)19(24)22-21-17/h3-10H,2,11-12H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSRPXWVGUHQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
